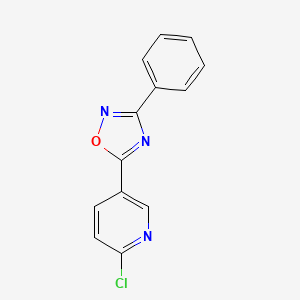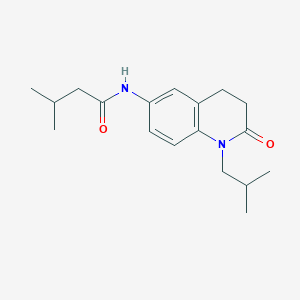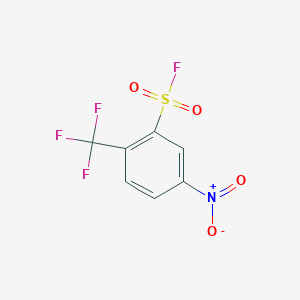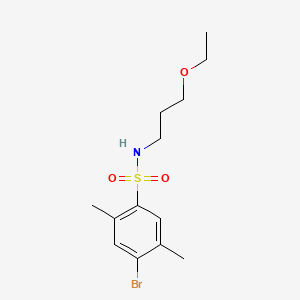![molecular formula C10H10N2O2S B2688877 [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 60738-38-7](/img/structure/B2688877.png)
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid” contains a benzimidazole group, a methylthio group, and an acetic acid group . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . The methylthio group is a sulfur-containing group that can contribute to the lipophilicity of a molecule. Acetic acid is a simple carboxylic acid that can contribute to the acidity of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzimidazole ring system, the linear methylthio group, and the acetic acid group . The presence of nitrogen in the benzimidazole ring can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzimidazole ring, the methylthio group, and the acetic acid group in “this compound” would influence its polarity, solubility, acidity, and reactivity .科学的研究の応用
Synthetic Approaches and Chemical Properties
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid is a compound related to the benzimidazole family, which has been explored extensively for its chemical synthesis and potential applications in medicinal chemistry. The synthetic methodologies for benzimidazoles, including this compound, often involve the condensation of o-phenylenediamines with electrophilic reagents, showcasing a variety of biological applications (M. Ibrahim, 2011). These methods have been pivotal in the development of azolylthiazoles and benzimidazole derivatives, indicating a broad spectrum of pharmacological functions including antimicrobial, antiviral, and anti-cancer activities.
Biological Interactions and Applications
Significantly, benzimidazole derivatives, including those structurally similar or related to this compound, have been noted for their interaction with DNA, particularly through binding to the minor groove of double-stranded B-DNA. This interaction is crucial for the compounds' application in fluorescent DNA staining and their potential use as radioprotectors and topoisomerase inhibitors, underscoring their importance in plant cell biology and chromosomal analysis (U. Issar & R. Kakkar, 2013).
Therapeutic and Pharmacological Relevance
Benzimidazole derivatives are celebrated for their extensive therapeutic and pharmacological relevance, manifesting a vast array of activities such as antimicrobial, antiviral, anti-diabetic, and anticancer properties. These activities are attributed to the structural versatility and ability of these compounds to be modified, enhancing their efficacy and reducing toxicity. The significance of synthesizing mannich bases of benzimidazole derivatives has been emphasized, revealing their medicinal applications across antibacterial, anthelmintic, antifungal, and anti-inflammatory domains (B Vasuki et al., 2021).
Chemotherapeutic Potential
The chemotherapeutic potential of benzimidazole hybrids as anticancer agents is profound, with studies detailing the synthesis strategies and mechanisms through which these derivatives exert anticancer effects. Benzimidazole compounds have demonstrated efficacy in cancer treatment through various mechanisms, including DNA intercalation, enzyme inhibition, and modulation of tubulin dynamics, offering insights into rational drug design and development for cancer therapeutics (M. J. Akhtar et al., 2019).
作用機序
Target of Action
It is known that benzimidazole derivatives, which [2-(methylthio)-1h-benzimidazol-1-yl]acetic acid is a part of, have been used as corrosion inhibitors for various metals .
Mode of Action
Benzimidazole derivatives, including this compound, are known to exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
It is known that benzimidazole derivatives can inhibit corrosion in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Pharmacokinetics
It is known that the compound has a molecular weight of 22226 , which could influence its bioavailability.
Result of Action
It is known that benzimidazole derivatives can form a film on the metal surface, protecting it from corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is relatively stable but can be oxidized when exposed to air or heat . Additionally, the compound’s effectiveness as a corrosion inhibitor can be influenced by the presence of corrosive acidic media .
特性
IUPAC Name |
2-(2-methylsulfanylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15-10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPZRVTXNHWWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2688796.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2688800.png)

![(E)-2-((3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2688803.png)
![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]](/img/structure/B2688805.png)

![1-(3-methoxypropyl)-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688808.png)
![N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2688809.png)
![2,4,7-Trimethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688810.png)


![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2688816.png)
![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione](/img/structure/B2688817.png)